molecular formula C7H6BrNO3 B2905357 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 923163-70-6

4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2905357
CAS RN: 923163-70-6
M. Wt: 232.033
InChI Key: HGBXJHMKEDXJRY-UHFFFAOYSA-N
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Description

“4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid” is a chemical compound that belongs to the pyrrole family . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Molecular Structure Analysis

The molecular formula of “4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid” is C7H6BrNO3 . Its molecular weight is 232.03 .


Chemical Reactions Analysis

Pyrrole compounds, including “4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid”, are known to undergo a variety of chemical reactions. For instance, they can undergo condensation with carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization .


Physical And Chemical Properties Analysis

The physical form of “4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid” is solid . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Therapeutic Agent Synthesis

This compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of imidazole-containing compounds. Imidazoles exhibit a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects . The bromo and formyl groups on the pyrrole ring make it a versatile precursor for constructing complex molecules used in drug development.

Agriculture: Fungicide Development

In agricultural research, derivatives of pyrrole carboxylic acid are explored for their potential as fungicides. The structural moiety of the compound can be incorporated into various fungicidal agents, contributing to the control of plant diseases .

Biotechnology: Biochemical Research

The compound serves as a biochemical reagent in biotechnology research. It’s used as a building block for synthesizing biological materials or organic compounds, which are crucial in life science-related research .

Chemical Synthesis: Heterocyclic Compound Formation

4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid is instrumental in the synthesis of N-substituted pyrroles, which are important heterocyclic compounds in organic chemistry. These compounds have applications ranging from materials science to pharmaceuticals .

Environmental Applications: Analytical Chemistry

While direct environmental applications of this compound are not extensively documented, its derivatives, such as methyl pyrrole-2-carboxylate, are used in analytical chemistry, which can include environmental analysis and monitoring .

Industrial Uses: Material Science

In the field of material science, this compound can be used to synthesize various pyrrole derivatives that have applications in creating new materials with specific electronic or photonic properties .

Future Directions

The future directions for “4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the diverse nature of activities of pyrrole compounds, it could be a potential source of biologically active compounds .

Mechanism of Action

properties

IUPAC Name

4-bromo-5-formyl-1-methylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-9-5(7(11)12)2-4(8)6(9)3-10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBXJHMKEDXJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=C1C=O)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923163-70-6
Record name 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid
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